Methyl 3-cyclobutylprop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-cyclobutylprop-2-ynoate is a chemical compound with the molecular formula C₈H₁₀O₂. It is an ester derived from cyclobutylprop-2-ynoic acid and methanol. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyclobutylprop-2-ynoate can be achieved through several methods. One common approach involves the esterification of cyclobutylprop-2-ynoic acid with methanol in the presence of an acid catalyst. This reaction typically requires refluxing the reactants for several hours to achieve a high yield of the ester.
Another method involves the reaction of cyclobutylprop-2-ynoic acid chloride with methanol. This reaction is usually carried out at low temperatures to prevent side reactions and to ensure the formation of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclobutylprop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted esters
Scientific Research Applications
Methyl 3-cyclobutylprop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-cyclobutylprop-2-ynoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of the cyclobutyl and prop-2-ynoate moieties, which can interact with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl but-2-ynoate: A simpler ester with similar reactivity.
Cyclobutylprop-2-ynoic acid: The parent acid of the ester.
Methyl 3-butenoate: An isomer with a different position of the double bond.
Uniqueness
Methyl 3-cyclobutylprop-2-ynoate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and conjugation in chemical reactions.
Properties
Molecular Formula |
C8H10O2 |
---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
methyl 3-cyclobutylprop-2-ynoate |
InChI |
InChI=1S/C8H10O2/c1-10-8(9)6-5-7-3-2-4-7/h7H,2-4H2,1H3 |
InChI Key |
UWIGBPHFXHNAJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.